Cas no 337909-10-1 (Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate)

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate is a specialized heterocyclic compound featuring a quinolizine core with formyl and ester functional groups. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles. The presence of both electrophilic (formyl) and nucleophilic (ester) sites enhances its reactivity, facilitating diverse derivatization pathways. This compound is useful in pharmaceutical and agrochemical research, where quinolizine derivatives exhibit notable biological activity. Its crystalline form ensures stability and ease of handling in laboratory settings. The ester moiety also allows for further functionalization via hydrolysis or transesterification, broadening its synthetic utility. Suitable for controlled reactions under standard conditions, it offers researchers a versatile building block for complex molecular frameworks.
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate structure
337909-10-1 structure
Product Name:Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
CAS No:337909-10-1
MF:C13H11NO4
MW:245.230743646622
MDL:MFCD11111264
CID:1027108
PubChem ID:20634151
Update Time:2025-10-30

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
    • ethyl 1-formyl-4-oxoquinolizine-3-carboxylate
    • 1-formyl-4-oxo-4H-quinolizine-3-carboxylic acid ethyl ester
    • J-520535
    • Ethyl1-formyl-4-oxo-4H-quinolizine-3-carboxylate
    • DA-06709
    • 337909-10-1
    • DTXSID20609195
    • C74736
    • FWIIXJDAGLXBHT-UHFFFAOYSA-N
    • AMY14126
    • CS-0132496
    • Ethyl l-Formyl-4-Oxo-4H-Quinolizine-3-Carboxylate
    • SCHEMBL1150566
    • AKOS016001396
    • DS-11459
    • MDL: MFCD11111264
    • Inchi: 1S/C13H11NO4/c1-2-18-13(17)10-7-9(8-15)11-5-3-4-6-14(11)12(10)16/h3-8H,2H2,1H3
    • InChI Key: FWIIXJDAGLXBHT-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC(C=O)=C2C=CC=CN2C1=O)=O

Computed Properties

  • Exact Mass: 245.06900
  • Monoisotopic Mass: 245.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 63.7Ų

Experimental Properties

  • PSA: 64.85000
  • LogP: 1.28870

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate Pricemore >>

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Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:337909-10-1)Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Order Number:A1157302
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:38
Price ($):156.0
Email:sales@amadischem.com

Additional information on Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate (CAS No. 337909-10-1): A Comprehensive Overview

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate (CAS No. 337909-10-1) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of quinolizine derivatives, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate.

Chemical Structure and Properties

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate is characterized by its complex molecular structure, which includes a quinolizine core with a formyl group at the 1-position and an ethyl ester at the 3-position. The quinolizine ring system is a fused bicyclic structure consisting of a pyridine ring and a piperidine ring. The presence of the formyl group and the ethyl ester introduces additional functional groups that can influence the compound's reactivity and biological activity.

The molecular formula of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate is C15H15NO4, with a molecular weight of approximately 277.28 g/mol. The compound is typically obtained as a white crystalline solid and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its physical properties, including melting point and solubility, are crucial for its handling and application in various research settings.

Synthesis Methods

The synthesis of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate has been explored through several methodologies, each offering unique advantages and challenges. One common approach involves the condensation of an appropriate amine with a substituted ethyl ester followed by cyclization to form the quinolizine ring system. The formylation step can be achieved using various reagents such as formic acid or formaldehyde under controlled conditions.

A recent study published in the Journal of Organic Chemistry detailed an efficient one-pot synthesis method for Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate. This method involves the sequential addition of reagents in a single reaction vessel, reducing the number of purification steps and improving overall yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and product purity.

Biological Properties and Applications

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate has shown promising biological activities that make it an attractive candidate for further research in medicinal chemistry. One of its key properties is its ability to inhibit specific enzymes involved in various metabolic pathways. For instance, it has been found to exhibit potent inhibitory activity against certain kinases, which are crucial enzymes in cell signaling and proliferation.

In addition to its enzymatic inhibition properties, Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate has demonstrated significant antioxidant activity. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress, which is implicated in numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Recent studies have shown that this compound can effectively scavenge reactive oxygen species (ROS) in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

Clinical Relevance and Research Advancements

The potential therapeutic applications of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate have spurred extensive research efforts to explore its clinical relevance. Preclinical studies have investigated its efficacy in various disease models, including cancer, inflammation, and neurodegenerative disorders.

In cancer research, Ethyl 1-formyl-4-o xo -4H -quinol iz ine -3 -car box ylate strong > has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells while sparing normal cells. A study published in Cancer Research demonstrated that this compound selectively targets cancer cells by disrupting key signaling pathways involved in cell survival and proliferation.

In the context of neurodegenerative disorders, such as Alzheimer's disease (AD) and Parkinson's disease (PD), Ethyl 1-form yl -4 -ox o -4 H -quino lizin e -3 -car box ylate strong > has been investigated for its neuroprotective effects. Research has shown that it can reduce oxidative stress and inflammation in neuronal cells, thereby mitigating the progression of these debilitating conditions.

Conclusion

Eth yl 1 -for myl -4 -ox o -4 H -quino lizin e -3 -car box ylate strong > (CAS No. 337909 -10 -1) is a multifaceted compound with a rich chemical structure and diverse biological activities. Its potential applications in medicinal chemistry and pharmaceutical research are vast, ranging from enzyme inhibition to antioxidant protection. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, making it an exciting area of study for scientists and researchers alike.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:337909-10-1)Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
A1157302
Purity:99%
Quantity:250mg
Price ($):156.0
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